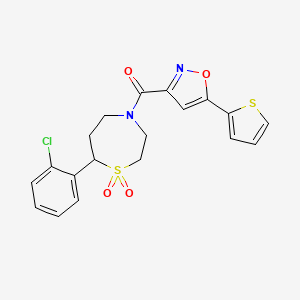

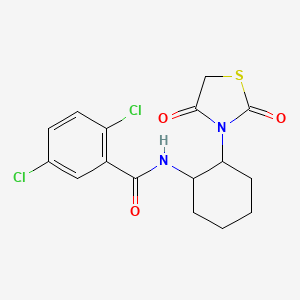

![molecular formula C14H13N3O3 B2877742 2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine CAS No. 866149-21-5](/img/structure/B2877742.png)

2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine

Vue d'ensemble

Description

2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine, commonly known as MPEP, is a pyrazine derivative that has been extensively studied for its potential therapeutic applications. MPEP has been shown to have a high affinity for metabotropic glutamate receptor 5 (mGluR5), which makes it a promising candidate for the treatment of various neurological disorders.

Applications De Recherche Scientifique

Medicinal Chemistry: c-Met Inhibition

2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine: derivatives have been studied for their potential as c-Met inhibitors . The c-Met protein kinase is a target for cancer therapy due to its role in tumorigenesis and metastasis. Compounds containing pyrazine nuclei have shown promise in inhibiting this protein, which could lead to new treatments for various forms of cancer .

Neuropharmacology: GABA A Modulation

In neuropharmacology, these compounds have been explored for their GABA A allosteric modulating activity . This activity is significant because it can influence the treatment of neurological disorders such as epilepsy, anxiety, and insomnia. By modulating GABA A receptors, these compounds could provide a new approach to managing these conditions .

Polymer Science: Solar Cell Applications

The structural units of 2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine have been incorporated into polymers used in solar cells. Their unique properties can enhance the efficiency of solar cells, making them a valuable component in the development of renewable energy technologies .

Fluorescent Probes

These pyrazine derivatives have been utilized as fluorescent probes in biochemical research. Their ability to emit fluorescence upon binding to specific molecules or ions makes them useful tools in the study of biological processes and the detection of various substances .

Anti-Inflammatory and Analgesic Activity

Similar to other salicylic acid derivatives, 2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine has been investigated for its anti-inflammatory and analgesic properties. It has the potential to inhibit cyclooxygenase (COX), which could make it a candidate for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .

Cardiovascular Research: Antiplatelet Activity

The compound has shown potential in cardiovascular research due to its antiplatelet activity . This property is crucial for the prevention of thrombosis and the treatment of cardiovascular diseases. It could serve as an alternative to traditional antiplatelet drugs, which often have gastrointestinal side effects .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various targets, such asEpididymal-specific lipocalin-9 .

Mode of Action

Based on the structure of the compound and the known actions of similar compounds, it may involve interactions with its target that lead to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to impact various biochemical pathways .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine. These factors could include pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

[(E)-1-pyrazin-2-ylethylideneamino] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-10(13-9-15-6-7-16-13)17-20-14(18)11-4-3-5-12(8-11)19-2/h3-9H,1-2H3/b17-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFFUPNYDFRADM-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC(=CC=C1)OC)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)C1=CC(=CC=C1)OC)/C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326078 | |

| Record name | [(E)-1-pyrazin-2-ylethylideneamino] 3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine | |

CAS RN |

866149-21-5 | |

| Record name | [(E)-1-pyrazin-2-ylethylideneamino] 3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

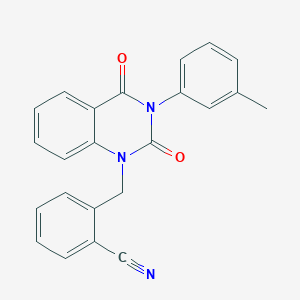

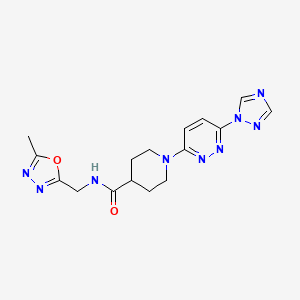

![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)

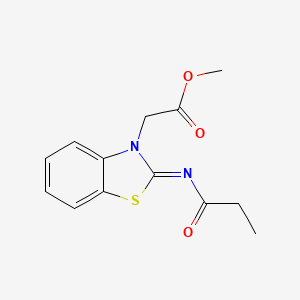

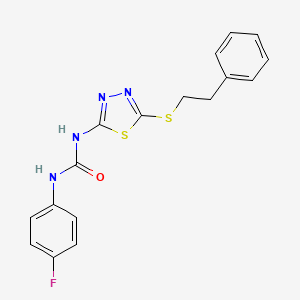

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)

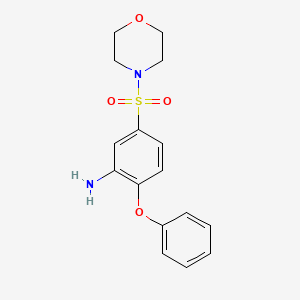

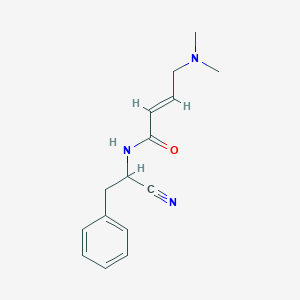

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2877667.png)

![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)

![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)